Bienvenue dans la boutique en ligne BenchChem!

GR127935

Radioligand binding Receptor pharmacology 5-HT1B antagonism

GR127935 offers balanced, high-affinity 5-HT1B/1D antagonism (pKi=8.5) essential for triptan efficacy studies. Its defined CNS activity and >100-fold selectivity make it the reference standard for complete receptor blockade, differentiating it from partial agonists. Ideal for pharmacological subtraction in combination with subtype-selective probes. Inquire for bulk.

Molecular Formula C29H31N5O3
Molecular Weight 497.6 g/mol
CAS No. 148672-13-3
Cat. No. B139328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR127935
CAS148672-13-3
Synonyms(1,1'-biphenyl)-4-carboxamide, N-(4-methoxy-3-(4-methyl-1-piperazinyl)phenyl)-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-
2'-methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide
GR 127935
GR-127935
Molecular FormulaC29H31N5O3
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C
InChIInChI=1S/C29H31N5O3/c1-19-17-23(28-30-20(2)37-32-28)9-11-25(19)21-5-7-22(8-6-21)29(35)31-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34/h5-12,17-18H,13-16H2,1-4H3,(H,31,35)
InChIKeyYDBCEBYHYKAFRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GR 127935 (CAS 148672-13-3): A Differentiated 5-HT1B/1D Antagonist for Serotonergic Research


GR 127935 (CAS 148672-13-3) is an N-arylpiperazinyl biphenyl carboxamide derivative developed by GlaxoSmithKline as a pharmacological tool for investigating serotonergic neurotransmission [1]. This compound functions as a potent antagonist at both 5-HT1B and 5-HT1D receptor subtypes with balanced high affinity (pKi = 8.5 for both guinea pig 5-HT1D and rat 5-HT1B receptors) and demonstrates >100-fold selectivity over 5-HT1A, 5-HT2A, and 5-HT2C receptors [2]. The hydrochloride salt form (MW = 534.1 g/mol) is centrally active following oral administration, enabling both systemic and local administration routes in experimental models .

Why GR 127935 (CAS 148672-13-3) Cannot Be Substituted with Generic 5-HT1B/1D Antagonists


The 5-HT1B/1D antagonist class exhibits marked pharmacological heterogeneity that precludes interchangeable use. Compounds within this class differ substantially in their receptor subtype selectivity profiles, functional behavior (antagonist vs. inverse agonist vs. partial agonist), species-dependent pharmacology, and in vivo efficacy patterns [1]. GR 127935 itself demonstrates species-specific differences: it behaves as a pure antagonist at native receptors in some systems while exhibiting partial agonist properties in others, and its efficacy at blocking 5-HT1B vs. 5-HT1D receptor-mediated responses varies depending on the neuronal population and brain region examined [2]. Furthermore, the presence of the 1,2,4-oxadiazole moiety in GR 127935 confers distinct physicochemical properties affecting blood-brain barrier penetration and oral bioavailability that differ from structurally related analogs [3]. These pharmacological nuances mean that substitution of GR 127935 with another "5-HT1B/1D antagonist" will not reproduce the same experimental outcomes and may yield confounded or misinterpretable data.

GR 127935 (CAS 148672-13-3) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key Comparators


Superior Affinity at Human 5-HT1B Receptors vs. SB 224289: 3.4-Fold Higher Potency in Radioligand Binding

GR 127935 demonstrates 3.4-fold higher affinity for wild-type human 5-HT1B receptors compared to the selective 5-HT1B antagonist SB 224289 [1]. In the same assay system, GR 127935 also exhibits superior affinity for human 5-HT1D receptors compared to SB 224289 (Ki = 4.85 ± 1.70 nM vs. 233 ± 71 nM), representing a 48-fold difference [1]. This affinity advantage translates directly to functional antagonism in the same experimental preparation [1].

Radioligand binding Receptor pharmacology 5-HT1B antagonism

Defined 5-HT2A Receptor Activity Profile vs. Silent 5-HT1B Antagonists: pKi = 7.4 Quantifies Residual Affinity

Unlike SB 224289, which shows negligible affinity for 5-HT2A receptors, GR 127935 retains measurable 5-HT2A receptor binding affinity (pKi = 7.4) [1]. This binding translates to functional 5-HT2A antagonism at high doses (500-1500 μg/kg i.v.) in vivo, where GR 127935 suppresses 5-HT-induced pressor responses in rats and cats—effects not observed with SB 224289 at comparable concentrations [1]. This property distinguishes GR 127935 from "silent" 5-HT1B-selective antagonists.

Receptor selectivity Off-target profiling Functional pharmacology

Functional Antagonism of Sumatriptan-Mediated Ca2+ Signaling: Differentiation from SB 224289 in Native Tissue

In native tissue preparations assessing N-type calcium channel-mediated signaling in dural CGRP terminal fibers, pre-application of GR 127935 completely prevented sumatriptan-induced inhibition of calcium transients, whereas SB 224289 failed to block this effect [1]. Similarly, in action potential-evoked Ca2+ transient assays, GR 127935 fully blocked the sumatriptan response while SB 224289 showed no antagonism [2]. This functional divergence demonstrates that GR 127935 and SB 224289 are not interchangeable for investigating 5-HT1D-mediated signaling pathways.

Calcium imaging Migraine research CGRP signaling

Species-Conserved Antagonist Potency: pKi 8.5 Across Rat 5-HT1B and Guinea Pig 5-HT1D Receptors

GR 127935 maintains consistent high potency across species, with pKi = 8.5 (Ki ≈ 3.2 nM) for both rat 5-HT1B and guinea pig 5-HT1D receptors [1]. In contrast, the related compound GR 125743, which is also employed as a radioligand ([3H]GR 125743), shows species-dependent variability in its binding profile that complicates cross-species data interpretation [2]. This species-conserved potency supports the use of GR 127935 as a translational tool across rodent and non-rodent models without requiring species-specific potency corrections.

Species pharmacology Receptor binding Translational research

Defined In Vivo Microdialysis Profile: 0.3 mg/kg i.p. Produces 31% Reduction in Extracellular 5-HT

Systemic administration of GR 127935 at 0.3 mg/kg i.p. produces a reproducible decrease in extracellular 5-HT levels to 31 ± 12% of basal values in guinea pig frontal cortex microdialysis studies [1]. This effect is quantitatively comparable to methiothepin (27 ± 3%) and GR 125743 (27 ± 13%) at the same dose [1]. Importantly, the direction of effect (increase vs. decrease) for GR 127935 depends on the route of administration: local perfusion increases 5-HT while systemic administration decreases 5-HT [1]. This defined, route-dependent profile is not observed with SB 224289, which produces a qualitatively different pattern of 5-HT modulation [2].

Microdialysis Neurochemistry Serotonin release

High Functional Antagonist Potency at Native 5-HT1D Autoreceptors: pA2 = 9.0 Against 5-HT

In guinea pig cerebral cortex preparations assessing terminal 5-HT autoreceptor function, GR 127935 (10-100 nM) antagonized 5-HT-mediated inhibition of [3H]5-HT release with a calculated pA2 of 9.0 [1]. This functional pA2 value corresponds to a Ki of approximately 1 nM and is consistent with its high affinity binding at 5-HT1D receptors [1]. This functional potency validates that GR 127935 achieves near-complete autoreceptor blockade at nanomolar concentrations in native tissue, providing a robust tool for studies of serotonergic terminal regulation.

Functional antagonism Autoreceptor pharmacology Schild analysis

High-Impact Research and Industrial Applications for GR 127935 (CAS 148672-13-3)


Migraine and CGRP Signaling Pathway Dissection

Based on its demonstrated ability to completely block sumatriptan-mediated inhibition of calcium transients and CGRP release (where SB 224289 fails), GR 127935 is the preferred 5-HT1B/1D antagonist for investigating the receptor mechanisms underlying triptan efficacy in migraine models. The compound's functional antagonism at 5-HT1D receptors regulating CGRP release has been validated in native dural fiber preparations [1]. This application is supported by direct evidence showing GR 127935-sensitive, SB 224289-insensitive blockade of presynaptic calcium channel inhibition [1].

In Vivo Serotonergic Microdialysis Studies with Route-Dependent Pharmacology

GR 127935 is uniquely suited for microdialysis investigations requiring a compound with well-characterized, route-dependent effects on extracellular 5-HT. The compound produces a defined 31 ± 12% reduction in cortical 5-HT following 0.3 mg/kg i.p. systemic administration—a response quantitatively comparable to reference compounds methiothepin (27 ± 3%) and GR 125743 (27 ± 13%) [2]. This reproducible profile, combined with its oral bioavailability and central activity, makes GR 127935 an ideal reference standard for studies examining autoreceptor control of 5-HT release [2].

5-HT1B vs. 5-HT1D Receptor Subtype Differentiation Studies

GR 127935's balanced, high-affinity blockade of both 5-HT1B and 5-HT1D receptors (pKi = 8.5 for both; Ki = 1.97 nM at h5-HT1B) [3] positions it as an essential control compound for studies employing subtype-selective antagonists. When used in combination with SB 224289 (5-HT1B-selective) and BRL 15572 (5-HT1D-selective), GR 127935 provides the "complete blockade" reference condition for pharmacological subtraction studies. The compound's 3.4-fold higher affinity for h5-HT1B relative to SB 224289 [3] should be accounted for in dose-selection when designing combinatorial antagonist experiments.

Cardiovascular Serotonergic Pharmacology with Defined 5-HT2A Component

Unlike "silent" 5-HT1B-selective antagonists, GR 127935 possesses a defined secondary pharmacology at 5-HT2A receptors (pKi = 7.4) that becomes functionally relevant at high doses (500-1500 μg/kg i.v.) in cardiovascular preparations [4]. This property makes GR 127935 the appropriate choice for studies of serotonergic cardiovascular regulation where 5-HT2A receptor contributions must be accounted for or intentionally modulated. Investigators studying sumatriptan-induced hypotension (a 5-HT1B/1D-mediated response antagonized by 300 μg/kg i.v. GR 127935) [4] should select this compound over alternatives lacking this characterized secondary pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for GR127935

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.